![molecular formula C14H8N6O3 B11037783 7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11037783.png)

7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

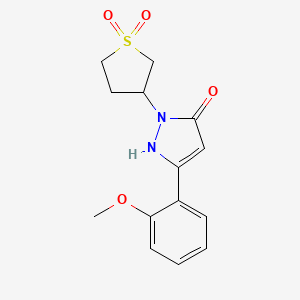

7-(2-nitrophényl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one est un composé hétérocyclique qui présente un système cyclique triazolo-pyrimidine fusionné. Ce composé est d'un grand intérêt en chimie médicinale en raison de ses activités biologiques potentielles, notamment ses propriétés anticancéreuses, antivirales et anti-inflammatoires .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

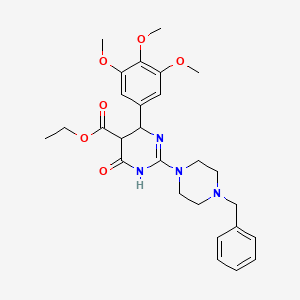

La synthèse de la 7-(2-nitrophényl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de la 2-aminopyridine avec un dérivé de nitrile dans des conditions oxydantes . Une autre approche consiste à utiliser des chlorures d'hydrazonoyle avec des dérivés de thiouracile, suivie d'une réaction thermique rétro Diels-Alder .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, les principes généraux de la synthèse organique à grande échelle s'appliquent. Il s'agit notamment d'optimiser les conditions réactionnelles pour le rendement et la pureté, d'utiliser des réactifs économiques et d'assurer la possibilité de mise à l'échelle de la voie de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

La 7-(2-nitrophényl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one peut subir diverses réactions chimiques, notamment:

Oxydation: Le groupe nitro peut être réduit en groupe amino dans des conditions appropriées.

Substitution: Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du groupe nitro.

Cyclisation: Il peut former des systèmes cycliques fusionnés supplémentaires par des réactions de cyclisation avec des réactifs appropriés.

Réactifs et conditions courantes

Les réactifs courants utilisés dans ces réactions comprennent les chlorures d'hydrazonoyle, la thiouracile et divers agents oxydants tels que NaOCl et MnO2 . Les conditions réactionnelles impliquent souvent un chauffage et l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) ou l'acétonitrile.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donne un dérivé amino, tandis que les réactions de cyclisation peuvent produire des systèmes cycliques fusionnés plus complexes .

Applications de la recherche scientifique

La 7-(2-nitrophényl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one a plusieurs applications de recherche scientifique:

Chimie médicinale: Elle est étudiée pour son potentiel en tant qu'agent anticancéreux, en particulier en tant qu'inhibiteur de CDK2.

Études biologiques: Le composé est utilisé dans des études relatives à ses propriétés anti-inflammatoires et neuroprotectrices.

Biologie chimique: Elle sert d'échafaudage pour le développement de ligands multi-cibles et de sondes de récepteurs.

Mécanisme d'action

Le mécanisme d'action de la 7-(2-nitrophényl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de CDK2, elle se lie au site actif de l'enzyme, perturbant le cycle cellulaire et induisant l'apoptose dans les cellules cancéreuses . De plus, ses effets anti-inflammatoires sont médiés par l'inhibition de la voie NF-kB .

Applications De Recherche Scientifique

7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly as a CDK2 inhibitor.

Biological Studies: The compound is used in studies related to its anti-inflammatory and neuroprotective properties.

Chemical Biology: It serves as a scaffold for the development of multi-target ligands and receptor probes.

Mécanisme D'action

The mechanism of action of 7-(2-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, disrupting the cell cycle and inducing apoptosis in cancer cells . Additionally, its anti-inflammatory effects are mediated through the inhibition of the NF-kB pathway .

Comparaison Avec Des Composés Similaires

Composés similaires

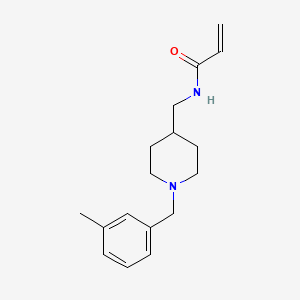

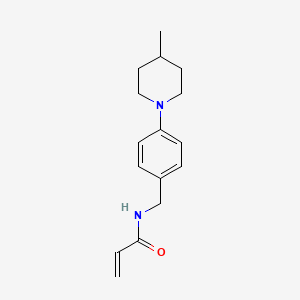

Pyrazolo[3,4-d]pyrimidine: Un autre composé hétérocyclique présentant des activités biologiques similaires.

1,2,4-triazolo[1,5-a]pyridines: Ces composés partagent un noyau triazolo-pyrimidine similaire et sont utilisés dans la conception de médicaments.

Unicité

La 7-(2-nitrophényl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes. Son groupe nitro et son système cyclique fusionné en font un échafaudage polyvalent pour d'autres modifications chimiques et études biologiques .

Propriétés

Formule moléculaire |

C14H8N6O3 |

|---|---|

Poids moléculaire |

308.25 g/mol |

Nom IUPAC |

11-(2-nitrophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

InChI |

InChI=1S/C14H8N6O3/c21-13-9-7-15-14-16-8-17-19(14)10(9)5-6-18(13)11-3-1-2-4-12(11)20(22)23/h1-8H |

Clé InChI |

UBNAUMLQMAQCBB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,3-dihydroindol-1-yl)-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11037712.png)

![Methyl 7-amino-1-(2-methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate](/img/structure/B11037713.png)

![5-[4-(Methylsulfanyl)phenyl]-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11037717.png)

![1-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea](/img/structure/B11037724.png)

![1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B11037729.png)

![3-isobutyryl-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11037736.png)

![3-amino-7-(4-isopropylphenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11037745.png)

![5-(4-Methylphenyl)-2-(morpholin-4-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11037757.png)

![N-[(1-Methyl-2-oxo-12-dihydropyridin-3-YL)methyl]but-2-ynamide](/img/structure/B11037782.png)

![(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(pyridin-2-yl)ethylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037785.png)